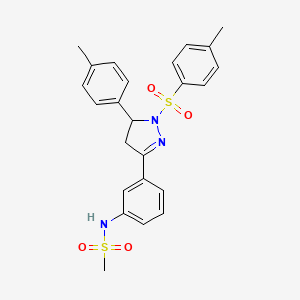
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: is a complex organic compound often used in various scientific research applications. It belongs to a class of compounds known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole:
p-Tolylhydrazine reacts with a suitable aldehyde under acidic conditions to form the desired pyrazole.
Tosylation of the resulting pyrazole using tosyl chloride and a base like pyridine.
Step 2: Coupling with 3-bromophenylmethanesulfonamide:
A palladium-catalyzed Suzuki coupling reaction can be used to attach the 3-bromophenylmethanesulfonamide to the tosylated pyrazole, using a palladium catalyst, a phosphine ligand, and a base in a solvent such as ethanol.
Industrial Production Methods:
Large-scale production may involve continuous flow chemistry techniques to optimize reaction times and yields.
Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: Potential conversion to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Potential hydrogenation of double bonds under catalytic conditions, using palladium on carbon in hydrogen atmosphere.
Substitution: Possible nucleophilic substitution at the sulfonamide group with nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, Hydrogen peroxide.
Reduction: Palladium on carbon with hydrogen.
Substitution: Amines or other nucleophiles under basic conditions.
Major Products Formed:
Sulfoxides, sulfones, and substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysis techniques.
Mécanisme D'action
Molecular Targets and Pathways:
The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding.
It may interact with cellular signaling pathways, modulating protein expression or activity.
Comparaison Avec Des Composés Similaires
Compared to N-(3-(5-(p-tolyl)-1H-pyrazol-3-yl)phenyl)methanesulfonamide , it shows greater stability due to the tosyl group.
Compared to N-(3-phenyl-5-tosyl-4,5-dihydro-1H-pyrazol-3-yl)methanesulfonamide , it exhibits different reactivity due to the additional p-tolyl group.
Other similar compounds : Other similar compounds: N-(3-(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide and N-(3-(2-methylphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenylmethanesulfonamide .
Conclusion
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide highlights its synthetic routes, reactions, applications, and unique properties. Its versatility makes it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-17-7-11-19(12-8-17)24-16-23(20-5-4-6-21(15-20)26-32(3,28)29)25-27(24)33(30,31)22-13-9-18(2)10-14-22/h4-15,24,26H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRILSYTBYCSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














